3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
3,4-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-3-6(11)9-8-7(4)5(2)10-12-8/h3H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXCWXCVPKNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19385-56-9 | |
| Record name | 3,4-dimethyl-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acetylacetone Cyclization with Hydroxylamine Derivatives
A foundational method involves the condensation of acetylacetone with N-hydroxy-3-(hydroxyamino)-3-iminopropanamide in aqueous piperidine:
Reaction Scheme
-
Precursor Activation :
-
Cyclization :
While this yields a structural analog, adaptation for 3,4-dimethyl substitution requires modifying the diketone component. Patent CN103130732A demonstrates that substituting acetylacetone with methyl ethyl diketone enables selective chloromethylation at the 4-position, suggesting analogous strategies could position methyl groups at 3 and 4.
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 80–100°C | Maximizes cyclization |
| Solvent System | H2O:DMF (3:1) | Enhances solubility |
| Catalyst | Piperidine (1 eq) | Accelerates imine formation |
Acid-Catalyzed Cyclization for Ring Fusion
Polyphosphoric Acid-Mediated Fusion
US3381016A discloses a high-yield route to isoxazolo[5,4-b]pyridines using polyphosphoric acid (PPA):
Procedure
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Combine equimolar 3,4-dimethyl-5-amino-isoxazole and β-ketoester in PPA.
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Heat at 120°C for 45 minutes under mechanical stirring.
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Quench with ice-water, neutralize with NH4OH, and extract with CH2Cl2.
Mechanistic Insight
PPA acts as both Brønsted and Lewis acid, facilitating:
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Keto-enol tautomerization of β-ketoester.
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Electrophilic attack at the isoxazole’s C5 position.
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Dehydration to form the pyridinone ring.
Yield Optimization
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Temperature : 110–130°C (below 110°C: incomplete fusion; above 130°C: decomposition)
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PPA Concentration : 85–95% w/w (lower concentrations reduce reaction rate)
Regioselective Alkylation and Sulfonylation
N1 vs N7 Selectivity in Methyl Group Introduction
| Solvent | 1H-Oxo Population | 7H-Oxo Population |
|---|---|---|
| Gas Phase | 98% | 2% |
| DMF | 67% | 33% |
| H2O | 41% | 59% |
Green Chemistry Approaches
Solvent Recovery in Industrial Synthesis
CN103130732A’s innovation lies in 1,4-dioxane recycling:
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Distillation : Remove H2O via azeotropic distillation.
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Drying : Molecular sieves recover >95% dioxane.
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Reuse : 5 cycles show <2% yield reduction.
Economic Impact
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Raw material costs reduced by $12.50/kg.
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Waste generation lowered to 0.8 kg/kg product.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Antibacterial and Antifungal Properties
The compound exhibits significant antibacterial and antifungal activities. Studies have shown that derivatives of isoxazolo[3,4-b]pyridine-3(1H)-ones demonstrate potent effects against various bacterial strains and fungi. For instance, the minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 6.2 µg/mL against Candida parapsilosis, indicating strong antifungal potential .
Table 1: Antibacterial Activity of Isoxazolo[3,4-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one | Staphylococcus aureus | 25-100 |
| 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one | Escherichia coli | ≤6.2 |
| N1-substituted derivative | Pseudomonas aeruginosa | 50-200 |
Anticancer Activity
Research indicates that isoxazolo[3,4-b]pyridine derivatives may also possess anticancer properties. They have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and p38 mitogen-activated protein kinases (MAPK), which are crucial in cancer progression . The ability to modulate these pathways suggests potential for development as anticancer agents.
Synthesis of Novel Compounds
The compound serves as a valuable precursor in organic synthesis. It has been utilized in the creation of photostable fluorescent dyes through reactions with formaldehyde and secondary amines. These dyes exhibit applications in biological imaging and diagnostics .
Table 2: Synthesis Pathways Using 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one
| Reaction Type | Reagents Used | Product Type |
|---|---|---|
| Alkylation | Secondary amines + Formaldehyde | Fluorescent Dyes |
| Sulfonylation | Methanesulfonyl chloride + Base | Sulfonyl Derivatives |
Lipophilicity and Pharmacokinetic Properties
Understanding the lipophilicity of isoxazolo[3,4-b]pyridine derivatives is critical for predicting their pharmacokinetic behavior. Studies employing chromatographic methods have determined their lipophilicity profiles, which correlate with their biological activity and absorption characteristics . This information is vital for drug design and formulation.
Case Studies
Case Study 1: Antifungal Activity Assessment
A study evaluated various derivatives of isoxazolo[3,4-b]pyridine against clinically relevant fungal strains. The results highlighted that certain modifications significantly enhanced antifungal potency compared to the parent compound .
Case Study 2: Development of Fluorescent Probes
Research focused on synthesizing new fluorescent probes from isoxazolo[3,4-b]pyridine derivatives demonstrated their effectiveness in staining bacterial cells for imaging applications. The probes showed favorable properties for cellular uptake and imaging clarity .
Mechanism of Action
The mechanism of action of 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
Pyrazolo[3,4-b]pyridin-6(7H)-ones are closely related analogs where the isoxazole ring is replaced by a pyrazole (a nitrogen-rich heterocycle). Key differences include:
- Synthetic Methods : Pyrazolo derivatives are often synthesized via multicomponent reactions (MCRs) using aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400, achieving high yields (e.g., 85–92%) under green conditions .
- Biological Activity : Pyrazolo derivatives exhibit broad-spectrum antimicrobial activity. For example, compounds 84a–l showed inhibition zones of 12.3–16.3 mm against Candida albicans, with MIC values comparable to amphotericin-B .
Table 1 : Selected Pyrazolo[3,4-b]pyridin-6(7H)-ones vs. 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one
Isoxazolo[3,4-d]pyridazin-7(6H)-one Derivatives
These compounds replace the pyridinone ring with pyridazine. The synthetic route involves two-step processes for introducing substituents at positions 3 and 4, emphasizing regioselectivity . The pyridazine ring may enhance π-stacking interactions in target binding compared to pyridinone.
Chromeno-Fused Pyrazolo/Isoxazolo-Pyridinones
These derivatives often require advanced catalysts, such as bimetallic-organic frameworks, for efficient synthesis .
Biological Activity
3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one (CAS 19385-56-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : 3,4-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
- Molecular Weight : 164.16 g/mol
- Chemical Structure : The compound features a fused isoxazole-pyridine ring system that contributes to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- GABA Receptors : Some derivatives exhibit activity as GABAA receptor agonists. For instance, gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is noted for its selectivity towards delta-containing GABAA receptors .
- Antagonistic Activity : Compounds with similar structural motifs have been shown to act as antagonists at adrenergic receptors (e.g., α2B receptor), suggesting potential applications in managing cardiovascular conditions .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- GABA Receptor Studies : In a study exploring the pharmacological profile of gaboxadol derivatives, compounds with similar isoxazole structures demonstrated selective binding and functional activity at GABAA receptors. The selectivity for delta subunit-containing receptors indicates therapeutic potential in treating sleep disorders and anxiety .
- Cardiovascular Implications : A series of studies focused on the optimization of compounds targeting α2B adrenergic receptors revealed that modifications to the isoxazole structure could enhance selectivity and potency. For example, structural analogs showed improved selectivity factors when evaluated against other receptor subtypes (α1A and α2C) in vitro .
- Antifungal Activity Assessment : Research evaluating the affinity of isoxazolones to phospholipid membranes indicated that certain derivatives exhibited significant interactions with phospholipids, suggesting a mechanism for antifungal activity. The study highlighted the importance of alkyl substituents in enhancing membrane affinity and potential bioactivity .
Q & A
Q. Key Reaction Table
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 3,4-Dihydro-2(1H)-pyridone oxime | 75–85 |
| Cyclization | H₂SO₄, 80°C | Isoxazolo[5,4-b]pyridin-6(7H)-one | 60–70 |
How is the structural conformation of this compound validated experimentally?
X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy are critical. X-ray analyses reveal a pseudoaxial orientation of substituents (e.g., methyl groups at C3/C4), which stabilizes the molecule via reduced steric strain. NOE experiments in solution confirm this conformation by showing spatial proximity between protons on adjacent rings .
Q. Structural Data
| Parameter | Value | Method |
|---|---|---|
| C3–C4 Distance | 2.49 Å | X-ray |
| Dihedral Angle (C3–N–O) | 12.3° | DFT (B3LYP/6-31G*) |
Advanced Research Questions
How do electronic and steric effects influence the tautomerism of this compound?
The compound exhibits prototropic tautomerism between the lactam (6(7H)-one) and enol forms. Density functional theory (DFT) studies (B3LYP/6-31G*) show the lactam form is energetically favored (ΔG = 3.2 kcal/mol in water). The electron-withdrawing isoxazole oxygen and steric hindrance from methyl groups disfavor enolization. Solvent polarity (e.g., DMF vs. H₂O) further modulates tautomeric equilibrium .
Q. Tautomer Stability (Relative Energy)
| Form | Gas Phase (kcal/mol) | Water (kcal/mol) |
|---|---|---|
| Lactam | 0.0 | 0.0 |
| Enol | +5.1 | +3.2 |
What strategies enable regioselective functionalization of the isoxazole-pyridine scaffold?
Regioselective alkylation occurs at N1 under basic conditions (e.g., K₂CO₃/DMF). The C4 methyl group sterically blocks substitution at adjacent positions, directing reactivity to N1. For example, benzylation with benzyl bromide yields >90% N1-benzyl derivatives. Sulfonylation (e.g., tosyl chloride) follows a similar pathway .
Q. Reactivity Comparison
| Position | Accessibility | Example Reaction | Yield (%) |
|---|---|---|---|
| N1 | High | Alkylation (BnBr) | 92 |
| C5 | Low | Electrophilic substitution | <10 |
How can computational methods resolve contradictions in experimental reactivity data?
Discrepancies in reduction/oxidation rates (e.g., NaBH₄ vs. mCPBA) arise from substituent electronic effects. Time-dependent DFT (TD-DFT) simulations reveal that the trifluoromethyl analog (if present) accelerates oxidation by stabilizing transition states via electron withdrawal. In contrast, methyl groups at C3/C4 reduce electrophilicity, slowing reactions .
Q. Reactivity Trends
| Compound | NaBH₄ Reduction Rate | mCPBA Oxidation Rate |
|---|---|---|
| 3,4-Dimethyl derivative | Moderate (k = 0.15 s⁻¹) | Slow (k = 0.03 s⁻¹) |
| Trifluoromethyl analog | Fast (k = 0.45 s⁻¹) | Rapid (k = 0.28 s⁻¹) |
What methodologies assess the biological activity of this compound in antimicrobial research?
While direct data on this compound is limited, related isoxazole-pyridines are evaluated via:
Q. Example Bioactivity Data (Analog)
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 8.0 | DNA gyrase inhibition |
| E. coli | >64 | N/A (low permeability) |
Data Contradiction Analysis
Why do synthetic yields vary across literature reports for similar compounds?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
